molecular formula C10H12ClF2NO2 B13496892 3-{[(2,6-Difluorophenyl)methyl]amino}propanoic acid hydrochloride

3-{[(2,6-Difluorophenyl)methyl]amino}propanoic acid hydrochloride

Cat. No.: B13496892
M. Wt: 251.66 g/mol
InChI Key: GHKZPMUMKMZTLZ-UHFFFAOYSA-N
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Description

3-{[(2,6-Difluorophenyl)methyl]amino}propanoic acid hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a propanoic acid backbone with an amino group substituted by a 2,6-difluorophenylmethyl group, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2,6-Difluorophenyl)methyl]amino}propanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-difluorobenzylamine and acrylonitrile.

    Reaction: The 2,6-difluorobenzylamine is reacted with acrylonitrile under controlled conditions to form an intermediate product.

    Hydrolysis: The intermediate product undergoes hydrolysis to yield 3-{[(2,6-Difluorophenyl)methyl]amino}propanoic acid.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature, pressure, and catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[(2,6-Difluorophenyl)methyl]amino}propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-{[(2,6-Difluorophenyl)methyl]amino}propanoic acid hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(2,6-Difluorophenyl)methyl]amino}propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(2,6-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride
  • 3-{[(2,6-Dimethylphenyl)methyl]amino}propanoic acid hydrochloride
  • 3-{[(2,6-Difluorophenyl)ethyl]amino}propanoic acid hydrochloride

Uniqueness

3-{[(2,6-Difluorophenyl)methyl]amino}propanoic acid hydrochloride is unique due to the presence of the 2,6-difluorophenyl group, which imparts distinct electronic and steric properties. These properties influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H12ClF2NO2

Molecular Weight

251.66 g/mol

IUPAC Name

3-[(2,6-difluorophenyl)methylamino]propanoic acid;hydrochloride

InChI

InChI=1S/C10H11F2NO2.ClH/c11-8-2-1-3-9(12)7(8)6-13-5-4-10(14)15;/h1-3,13H,4-6H2,(H,14,15);1H

InChI Key

GHKZPMUMKMZTLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CNCCC(=O)O)F.Cl

Origin of Product

United States

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